N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
Overview
Description
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a fluorophenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chloropyridinyl Group: This step often involves the use of chloropyridine derivatives and suitable coupling reagents.
Attachment of the Fluorophenyl Group: This can be done through various substitution reactions, using fluorophenyl derivatives and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Such as nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and affecting signal transduction pathways.
Pathways: Influencing various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- N-(2-chloropyridin-3-yl)-3-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
Uniqueness
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity to certain targets or improve its stability under various conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-14-11(2-1-7-18-14)19-15(21)13-8-12(20-22-13)9-3-5-10(17)6-4-9/h1-8H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHDDIKZLXHOSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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